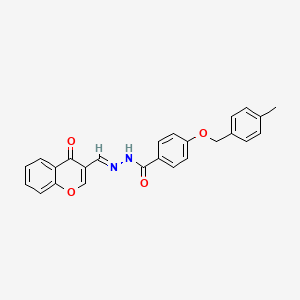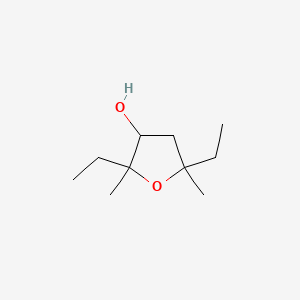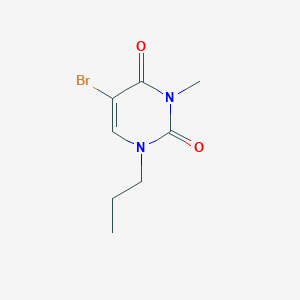
5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This specific compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 3rd position, and a propyl group at the 1st position of the pyrimidine ring. The dione functionality at the 2nd and 4th positions indicates the presence of two carbonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione can be achieved through various synthetic routes. One common method involves the bromination of 3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The dione functionality allows for oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl-containing compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the dione functionality can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the compound’s structure and the biological context.
類似化合物との比較
Similar Compounds
5-Bromo-3-methyluracil: Similar structure but lacks the propyl group.
5-Bromo-1-propyluracil: Similar structure but lacks the methyl group.
3-Methyl-1-propyluracil: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-3-methyl-1-propylpyrimidine-2,4(1h,3h)-dione is unique due to the combination of the bromine atom, methyl group, and propyl group on the pyrimidine ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
57712-69-3 |
|---|---|
分子式 |
C8H11BrN2O2 |
分子量 |
247.09 g/mol |
IUPAC名 |
5-bromo-3-methyl-1-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-4-11-5-6(9)7(12)10(2)8(11)13/h5H,3-4H2,1-2H3 |
InChIキー |
AEVADYQQVXGGEZ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=C(C(=O)N(C1=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)
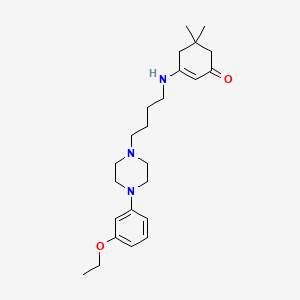

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
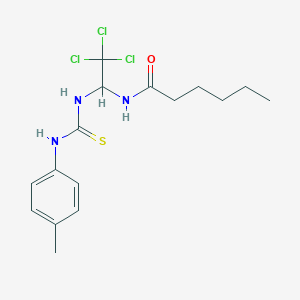

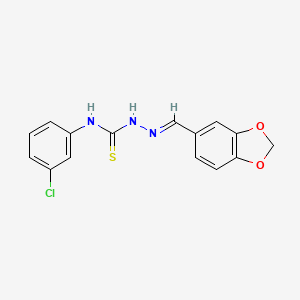
![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

